
1-Cycloheptyl-2,2,2-trifluoroethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cycloheptyl-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of a cycloheptyl group attached to a trifluoromethylated ethan-1-ol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cycloheptyl-2,2,2-trifluoroethan-1-ol typically involves the reaction of cycloheptanone with trifluoroacetic acid and a reducing agent such as sodium borohydride. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Cycloheptyl-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction to alkanes using strong reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides
Major Products
Oxidation: Cycloheptyl trifluoroacetone or cycloheptyl trifluoroacetic acid
Reduction: Cycloheptyl trifluoroethane
Substitution: Cycloheptyl trifluoroethyl halides
Aplicaciones Científicas De Investigación
1-Cycloheptyl-2,2,2-trifluoroethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Cyclopentyl-2,2,2-trifluoroethan-1-ol
- 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol
- 1-Cyclooctyl-2,2,2-trifluoroethan-1-ol
Uniqueness
1-Cycloheptyl-2,2,2-trifluoroethan-1-ol is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its cyclopentyl and cyclohexyl analogs
Propiedades
Fórmula molecular |
C9H15F3O |
|---|---|
Peso molecular |
196.21 g/mol |
Nombre IUPAC |
1-cycloheptyl-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H15F3O/c10-9(11,12)8(13)7-5-3-1-2-4-6-7/h7-8,13H,1-6H2 |
Clave InChI |
MTYNWKANVRUABJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


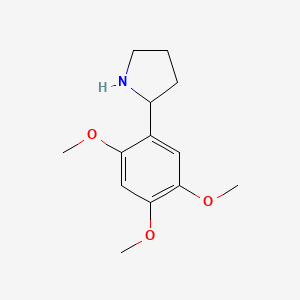

![2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylazetidin-3-yl}acetic acid](/img/structure/B13582451.png)
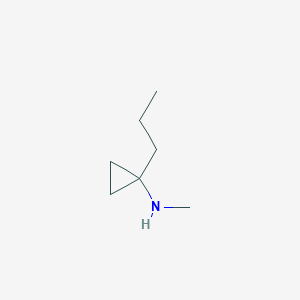
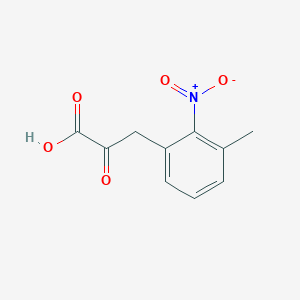
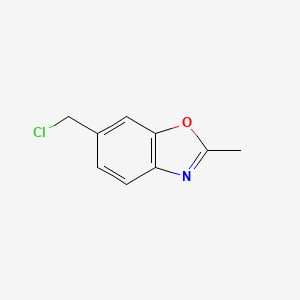
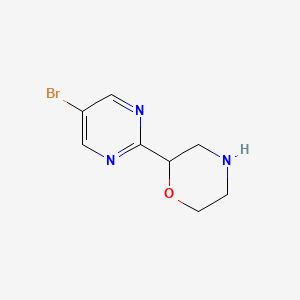
![N-benzyl-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetamide](/img/structure/B13582497.png)
